1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazine
Overview
Description
Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are isomeric with the 1,2-azoles and the nitrogen and sulfur containing compounds called isothiazole .
Synthesis Analysis
Thiazole derivatives have been synthesized and studied for their diverse biological activities . The synthesis of thiazole derivatives often involves the reaction of an alpha-halo ketone or an alpha-halo aldehyde with a thioamide .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Chemical Reactions Analysis
Thiazole derivatives have been found to exhibit a wide range of biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .
Scientific Research Applications
Anti-mycobacterial Activity and Structure-Activity Relationship
Piperazine derivatives, including 1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazine, have been extensively researched for their medicinal properties. A significant focus has been on their anti-mycobacterial activity, particularly against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. These compounds' structure-activity relationships (SAR) have been analyzed to design, rationalize, and develop safer, selective, and cost-effective anti-mycobacterial agents. This review highlights the concerted effort to trace anti-mycobacterial compounds over five decades, emphasizing piperazine as a vital building block Girase et al., 2020.
Therapeutic Uses and Patent Review
Piperazine derivatives encompass a broad spectrum of therapeutic applications, evident in their incorporation into drugs targeting diverse conditions such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory disorders. The structural flexibility of piperazine allows for minor modifications, significantly impacting the medicinal potential of the resultant molecules. This comprehensive patent review outlines various molecular designs and therapeutic investigations, suggesting piperazine's versatility as a pharmaceutical building block Rathi et al., 2016.
DNA Binding and Pharmacological Properties
The minor groove binder Hoechst 33258 and its analogues, including piperazine derivatives, exhibit strong binding to the minor groove of double-stranded B-DNA, demonstrating specificity for AT-rich sequences. These compounds have found applications in fluorescent DNA staining, chromosome analysis, and as radioprotectors and topoisomerase inhibitors, indicating the wide-ranging pharmacological utilities of piperazine derivatives Issar & Kakkar, 2013.
Metabolic Pathways and Clinical Applications
The metabolic disposition and pathways of arylpiperazine derivatives, including those similar to 1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazine, have been a subject of clinical interest. These compounds are known for their therapeutic applications in treating depression, psychosis, or anxiety, and undergo extensive metabolism, including CYP3A4-dependent N-dealkylation. Understanding their metabolism is crucial for developing effective and safe therapeutic agents Caccia, 2007.
Novel Opioid-like Compounds and Clinical Development
The novel psychoactive substance MT-45, structurally related to piperazine derivatives, showcases the diversity in the therapeutic exploration of piperazine-based compounds. Despite its primary classification as an opioid-like compound, the study of MT-45 highlights the ongoing search for new therapeutic agents within the piperazine family, indicating a need for further clinical and pharmacological investigation Siddiqi et al., 2015.
Future Directions
properties
IUPAC Name |
2,4-dimethyl-5-(piperazin-1-ylmethyl)-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3S/c1-8-10(14-9(2)12-8)7-13-5-3-11-4-6-13/h11H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJJCPLEUWLWOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CN2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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